![molecular formula C12H12F3NO3S B14018580 Methyl 3-[[3-(trifluoromethyl)phenyl]carbamoylsulfanyl]propanoate CAS No. 78614-24-1](/img/structure/B14018580.png)
Methyl 3-[[3-(trifluoromethyl)phenyl]carbamoylsulfanyl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[[3-(trifluoromethyl)phenyl]carbamoylsulfanyl]propanoate is an organic compound with the molecular formula C12H12F3NO3S and a molecular weight of 307.29 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a carbamoylsulfanyl group and a propanoate ester. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields of research and industry .
Métodos De Preparación
The synthesis of methyl 3-[[3-(trifluoromethyl)phenyl]carbamoylsulfanyl]propanoate typically involves the reaction of 3-mercaptopropionic acid methyl ester with 3-(trifluoromethyl)phenyl isocyanate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The synthetic route can be summarized as follows:
- Starting Materials:
- 3-Mercaptopropionic acid methyl ester (CAS: 2935-90-2)
- 3-(Trifluoromethyl)phenyl isocyanate (CAS: 329-01-1)
- Reaction Conditions:
- Solvent: Typically anhydrous dichloromethane or another suitable organic solvent.
- Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
- Catalyst: A base such as triethylamine may be used to facilitate the reaction.
- Procedure:
- The 3-mercaptopropionic acid methyl ester is dissolved in the solvent.
- The 3-(trifluoromethyl)phenyl isocyanate is added dropwise to the solution with stirring.
- The reaction mixture is stirred for several hours until the reaction is complete.
- The product is isolated by standard purification techniques such as column chromatography.
Análisis De Reacciones Químicas
Methyl 3-[[3-(trifluoromethyl)phenyl]carbamoylsulfanyl]propanoate can undergo various chemical reactions, including:
- Oxidation:
- The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
- Reduction:
- Reduction reactions can convert the carbamoylsulfanyl group to a thiol group using reducing agents like lithium aluminum hydride.
- Substitution:
- The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
- Hydrolysis:
- The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol using acidic or basic hydrolysis.
Aplicaciones Científicas De Investigación
Methyl 3-[[3-(trifluoromethyl)phenyl]carbamoylsulfanyl]propanoate has several applications in scientific research:
- Chemistry:
- It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
- Biology:
- The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
- Medicine:
- Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
- Industry:
- The compound is used in the development of agrochemicals, materials science, and other industrial applications where the trifluoromethyl group imparts desirable properties.
Mecanismo De Acción
The mechanism of action of methyl 3-[[3-(trifluoromethyl)phenyl]carbamoylsulfanyl]propanoate involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Methyl 3-[[3-(trifluoromethyl)phenyl]carbamoylsulfanyl]propanoate can be compared with other similar compounds, such as:
- Methyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate:
- 3-(Trifluoromethyl)phenyl isocyanate:
- Trifluoromethyl-containing compounds:
Propiedades
Número CAS |
78614-24-1 |
|---|---|
Fórmula molecular |
C12H12F3NO3S |
Peso molecular |
307.29 g/mol |
Nombre IUPAC |
methyl 3-[[3-(trifluoromethyl)phenyl]carbamoylsulfanyl]propanoate |
InChI |
InChI=1S/C12H12F3NO3S/c1-19-10(17)5-6-20-11(18)16-9-4-2-3-8(7-9)12(13,14)15/h2-4,7H,5-6H2,1H3,(H,16,18) |
Clave InChI |
ZBNSNABCOCGUAA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCSC(=O)NC1=CC=CC(=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-[2-(1-Methyl-9h-carbazol-2-yl)ethyl]formamide](/img/structure/B14018497.png)


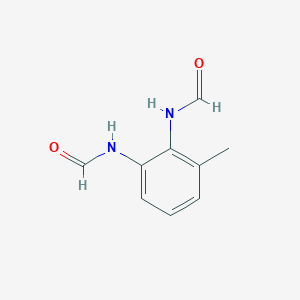

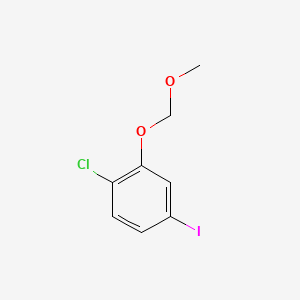


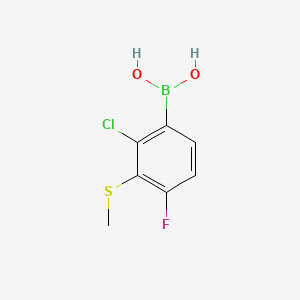
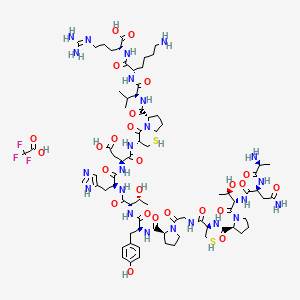
![2-(2,5-Difluoro-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14018554.png)
![3-[2-(6-Aminopurin-9-yl)ethoxy]propane-1,2-diol](/img/structure/B14018573.png)
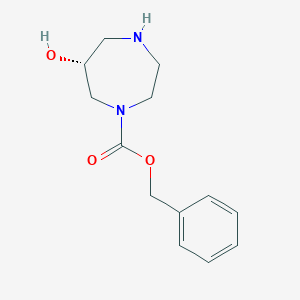
![4-[2-Oxo-2-(2-oxocyclopentyl)ethyl]piperidine-2,6-dione](/img/structure/B14018597.png)
